molecular formula C20H16BrN3O3S B2882166 2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-28-6

2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2882166
CAS No.: 893291-28-6
M. Wt: 458.33
InChI Key: JUQBLOMWLJIHQB-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic compound. It features a unique structure that combines elements of pyrano, benzothiazine, and nitrile groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include bromine, ethyl groups, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
  • 2-Amino-4-(4-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Uniqueness

The uniqueness of 2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide lies in its bromine substituent, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs. This makes it a valuable compound for exploring new chemical reactions and biological pathways.

Biological Activity

The compound 2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide , also known by its CAS number 893291-28-6 , is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-hydroxy-6-methylpyran-2-one with 4-bromobenzaldehyde and malononitrile in the presence of a catalyst such as DMAP (4-(dimethylamino)pyridine). The reaction is usually carried out in ethanol under reflux conditions to yield the desired product after purification steps that include filtration and washing with solvents .

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance, it has been evaluated against various human cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism of action appears to involve interaction with cellular pathways that regulate apoptosis and cell cycle progression.

In a comparative study involving multiple derivatives of benzothiazole compounds, it was found that those containing the pyrano-benzothiazine structure exhibited significant cytotoxicity against cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
2-Amino-4-(4-bromophenyl)-6-ethyl...HepG27.5
2-Amino-4-(4-bromophenyl)-6-ethyl...A5498.0

The biological activity is largely attributed to the compound's ability to induce apoptosis in tumor cells through various pathways, including inhibition of topoisomerase enzymes and alteration of mitochondrial membrane potential. Molecular docking studies suggest that this compound binds effectively to specific targets involved in cancer cell survival .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines. One study reported an IC50 value of approximately 7.5 µM against HepG2 cells, indicating a potent antitumor effect compared to other tested compounds .
  • Antimicrobial Activity : Beyond its antitumor properties, this compound has also been assessed for antimicrobial activity. It showed effectiveness against both Gram-positive and Gram-negative bacteria in preliminary tests, suggesting potential applications in treating infections alongside its anticancer effects .

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3S/c1-2-24-16-6-4-3-5-14(16)18-19(28(24,25)26)17(15(11-22)20(23)27-18)12-7-9-13(21)10-8-12/h3-10,17H,2,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQBLOMWLJIHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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